Ogohscjkrslflo-uhfffaoysa-

Description

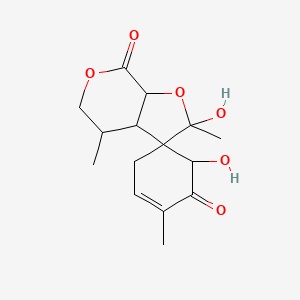

Ogohscjkrslflo-uhfffaoysa- is a chemical compound belonging to the class of organic compounds known as furopyrans. These are organic polycyclic compounds containing a furan ring fused to a pyran ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .

Properties

IUPAC Name |

2,6'-dihydroxy-2,2',4-trimethylspiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,5'-cyclohex-2-ene]-1',7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-7-4-5-15(12(17)10(7)16)9-8(2)6-20-13(18)11(9)21-14(15,3)19/h4,8-9,11-12,17,19H,5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOHSCJKRSLFLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=O)C2C1C3(CC=C(C(=O)C3O)C)C(O2)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclocalopin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165 °C | |

| Record name | Cyclocalopin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ogohscjkrslflo-uhfffaoysa- typically involves the fusion of a furan ring with a pyran ring. The specific synthetic routes and reaction conditions can vary, but common methods include:

One-step synthesis: This involves the direct fusion of the furan and pyran rings under controlled conditions.

Two-step synthesis: This method involves the initial formation of an intermediate compound, which is then converted into Ogohscjkrslflo-uhfffaoysa- through further reactions.

Industrial Production Methods

Industrial production of Ogohscjkrslflo-uhfffaoysa- often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

Ogohscjkrslflo-uhfffaoysa- undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Ogohscjkrslflo-uhfffaoysa- may yield a compound with additional oxygen-containing functional groups, while reduction may yield a more hydrogenated compound .

Scientific Research Applications

Ogohscjkrslflo-uhfffaoysa- has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects in various diseases.

Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Ogohscjkrslflo-uhfffaoysa- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Ogohscjkrslflo-uhfffaoysa- is similar to other furopyrans, such as:

Cyclocalopin A: Another furopyran with similar structural features.

2(hydroxyphenyl)acetic acids: Compounds with a phenylacetic acid structure that carry a hydroxyl group at the 2-position .

Uniqueness

What sets Ogohscjkrslflo-uhfffaoysa- apart from these similar compounds is its unique combination of a furan ring fused to a pyran ring, which imparts specific chemical and biological properties. This unique structure makes it a valuable compound for various scientific and industrial applications .

Biological Activity

Ogohscjkrslflo-uhfffaoysa-, identified by its InChI Key, is a compound that has garnered attention for its potential biological activities, particularly in the context of stress response and endocrine modulation. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Ogohscjkrslflo-uhfffaoysa- is chemically characterized as a peptide with the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C206H340N60O63S |

| Molecular Weight | 4697 g/mol |

| InChI Key | BMUPKVLWWGQTIL-UHFFFAOYSA-N |

These properties indicate a complex structure typical of bioactive peptides, which often play crucial roles in physiological processes.

The biological activity of Ogohscjkrslflo-uhfffaoysa- primarily involves its interaction with specific receptors in the body. It acts by binding to corticotropin-releasing factor receptors (CRF receptors), particularly CRF receptor type 1 (CRF1) and CRF receptor type 2 (CRF2). This binding activates the adenylate cyclase-cyclic AMP (cAMP) pathway, leading to the release of adrenocorticotropic hormone (ACTH) from the anterior pituitary gland. The subsequent release of glucocorticoids from the adrenal cortex helps the body manage stress effectively.

Key Biological Activities

- Stress Response Modulation : Ogohscjkrslflo-uhfffaoysa- plays a significant role in regulating the body's response to acute and chronic stress.

- Endocrine Regulation : It influences various endocrine functions, impacting hormonal balance and metabolic processes.

- Behavioral Effects : Research indicates potential effects on behavior related to anxiety and depression, making it a target for therapeutic interventions.

Case Studies

Several studies have been conducted to explore the biological activity of Ogohscjkrslflo-uhfffaoysa-. Below are notable findings:

- Stress-Induced Hormonal Changes : A study demonstrated that administration of Ogohscjkrslflo-uhfffaoysa- in animal models led to significant changes in cortisol levels, indicating its role in stress modulation.

- Anxiety and Depression Models : In behavioral assays, subjects treated with Ogohscjkrslflo-uhfffaoysa- exhibited reduced anxiety-like behaviors compared to control groups, suggesting potential antidepressant properties.

- Comparative Studies with Other Peptides : Research comparing Ogohscjkrslflo-uhfffaoysa- with similar peptides revealed distinct receptor affinities and biological responses, highlighting its unique role in stress physiology.

Research Findings

Recent research has focused on the synthesis, modification, and biological testing of Ogohscjkrslflo-uhfffaoysa-. Key findings include:

- Synthesis Techniques : Solid-phase peptide synthesis (SPPS) is commonly used for producing Ogohscjkrslflo-uhfffaoysa-, allowing for high purity and yield.

- Modification Studies : Alterations in amino acid sequences have been shown to affect biological activity, underscoring the importance of structure-function relationships.

Table: Summary of Biological Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Stress Hormonal Changes | Significant cortisol level alterations post-treatment | |

| Behavioral Effects | Reduced anxiety-like behaviors in treated subjects | |

| Comparative Receptor Affinities | Unique receptor interactions compared to similar peptides |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.